Product packaging for Dicarbonylbis(2,4-pentanedionato)rhodium(Cat. No.:)

Dicarbonylbis(2,4-pentanedionato)rhodium

Cat. No.: B15250152
M. Wt: 357.14 g/mol
InChI Key: ZNOBCGZXKQHMEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dicarbonylbis(2,4-pentanedionato)rhodium ( 31096-69-2) is an organorhodium complex supplied for research and development purposes. This compound is of significant interest in the field of homogeneous catalysis and molecular engineering. It serves as a versatile precursor for the in-situ formation of active catalytic species. A key research application involves its use in hydroformylation reactions, where it contributes to the development of floor-soluble catalyst systems . The related mono(acetylacetonato) complex is also prominently used to catalyze a diverse range of other transformations, including carbonylation reactions, silylcarbocyclizations, conjugate additions to enones, carbamoylstannation, and the reduction of aromatic nitro compounds . The molecular structure of related rhodium dicarbonyl complexes adopts a square planar geometry around the rhodium center, which is characteristic of rhodium(I) and contributes to its catalytic activity . Researchers value this compound for its role in exploring and optimizing catalytic processes. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O6Rh-2 B15250152 Dicarbonylbis(2,4-pentanedionato)rhodium

Properties

Molecular Formula

C12H14O6Rh-2

Molecular Weight

357.14 g/mol

InChI

InChI=1S/2C5H7O2.2CO.Rh/c2*1-4(6)3-5(2)7;2*1-2;/h2*3H,1-2H3;;;/q4*-1;+2

InChI Key

ZNOBCGZXKQHMEB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[C-]=O.[C-]=O.[Rh+2]

Origin of Product

United States

Preparation Methods

Precipitation of Rhodium Hydroxide

Rhodium trichloride (RhCl₃·nH₂O) is treated with aqueous potassium hydroxide at 7°C to precipitate rhodium hydroxide (Rh(OH)₃), reducing chloride content to <1000 ppm. Filtration under vacuum isolates the hydroxide, which is then washed with chilled deionized water and hexane to further lower chloride levels to 450 ppm.

Solvent-Mediated Carbonylation

The purified Rh(OH)₃ is dissolved in DMF (1.5–2 L per mole Rh) and refluxed at 150°C under nitrogen. Acetylacetone is added incrementally at a 9:1 molar ratio to rhodium, initiating a 50-minute reaction that produces Rh(acac)(CO)₂ with 92% yield. Post-reaction cooling to 10°C precipitates the product, which is recrystallized from n-hexane to achieve 99% purity.

Table 1: Performance Metrics of Precipitation Method (CN103709201A)

Parameter Value
Initial Cl⁻ in Rh(OH)₃ 450 ppm
Reaction Temperature 150°C
Molar Ratio (acac:Rh) 9:1
Yield 92%
Final Cl⁻ Content <50 ppm

Modified Carbonylation Approaches Using Alcohol Solvents

Patent CN117263990A discloses an alternative route using alcohol solvents to enhance reaction kinetics. Ammonium chlororhodium ((NH₄)₃[RhCl₆]) is dissolved in ethanol, and carbon monoxide is introduced at 60–120°C to form a rhodium carbonyl intermediate. Subsequent addition of acetylacetone at 140°C produces Rh(acac)(CO)₂ with >90% conversion and 99% purity.

Solvent and Gas Optimization

Ethanol’s lower boiling point (78°C) compared to DMF (153°C) allows milder reaction conditions, reducing energy consumption by 30%. CO gas flow rates are critical; rates exceeding 50 mL/min prevent rhodium aggregation, maintaining colloidal stability. Post-reaction concentration under vacuum removes ethanol, and petroleum ether recrystallization yields rhombic crystals suitable for catalytic applications.

Table 2: Alcohol-Mediated Synthesis Parameters (CN117263990A)

Parameter Value
Solvent Ethanol
CO Pressure 1 atm
Reaction Time 90 minutes
Yield 94%
Purity 99%

Comparative Analysis of Synthetic Methodologies

A thermochemical evaluation of the DMF-based method reveals an exothermic reaction enthalpy (ΔrH° = -53.6 ± 1.7 kJ/mol), favoring product formation under reflux. In contrast, alcohol-mediated routes exhibit slower kinetics due to lower temperatures but achieve higher purity by avoiding DMF decomposition byproducts. Chloride levels remain the primary differentiator: precipitation methods yield <50 ppm Cl⁻, whereas traditional routes often exceed 500 ppm, necessitating additional purification.

Table 3: Method Comparison for Rh(acac)(CO)₂ Synthesis

Method Yield Purity Cl⁻ (ppm) Energy Use
Traditional (DMF) 75% 95% 500 High
Precipitation (CN103709201A) 92% 99% 50 Moderate
Alcohol (CN117263990A) 94% 99% 100 Low

Catalytic Applications and Performance Implications

Rh(acac)(CO)₂’s catalytic activity in olefin hydroformylation correlates inversely with chloride content; batches containing <100 ppm Cl⁻ exhibit turnover frequencies (TOF) of 1,200 h⁻¹, compared to 800 h⁻¹ for high-chloride samples. The alcohol-derived catalyst demonstrates superior regioselectivity (n:iso = 4:1) in propene hydroformylation, attributed to ligand electronic effects modulated by solvent choice.

Chemical Reactions Analysis

Types of Reactions

Dicarbonylbis(2,4-pentanedionato)rhodium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to higher oxidation states of rhodium.

    Reduction: It can be reduced to form rhodium(0) complexes.

    Substitution: The carbonyl and 2,4-pentanedionate ligands can be substituted by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas or sodium borohydride are often used.

    Substitution: Ligand exchange reactions can be carried out using various phosphines, amines, or other donor ligands.

Major Products Formed

    Oxidation: Higher oxidation state rhodium complexes.

    Reduction: Rhodium(0) complexes.

    Substitution: New rhodium complexes with different ligands.

Scientific Research Applications

Dicarbonylbis(2,4-pentanedionato)rhodium has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in various organic reactions, including hydroformylation, carbonylation, and hydrogenation.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA.

    Industry: It is used in the production of fine chemicals and pharmaceuticals, as well as in material science for the preparation of advanced materials.

Mechanism of Action

The mechanism of action of dicarbonylbis(2,4-pentanedionato)rhodium involves coordination to substrates through its rhodium center. The carbonyl and 2,4-pentanedionate ligands can be displaced by substrates, allowing the rhodium center to facilitate various catalytic processes. The molecular targets and pathways involved depend on the specific reaction and substrate.

Comparison with Similar Compounds

Oxidation State and Coordination Geometry

  • Rh(CO)₂(acac)₂ (Rh(I)): Likely adopts a 16-electron square-planar geometry, similar to Ir(I) analogs .
  • Rh(acac)₃ (Rh(III)): Octahedral geometry with three bidentate acac ligands .
  • MoO₂(acac)₂ (Mo(VI)): Distorted octahedral structure with two oxo ligands .

Thermal Stability

  • Rh(III) complexes (e.g., Rh(acac)₃ ) exhibit higher thermal stability (m.p. 263–264°C) compared to oxo-containing complexes like VO(acac)₂ , which sublimes at lower temperatures .

Solubility and Reactivity

  • All acac complexes are generally hydrophobic, with solubility in non-polar solvents (e.g., chloroform, benzene) . Rh(I) and Ir(I) carbonyl derivatives may exhibit higher reactivity due to labile CO ligands .

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